molecular formula C9H12NO3P B12803459 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide CAS No. 66261-93-6

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide

Cat. No.: B12803459
CAS No.: 66261-93-6
M. Wt: 213.17 g/mol
InChI Key: JJSRSAWPRLKWJC-UHFFFAOYSA-N
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Description

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide is a chemical compound with the molecular formula C9H12NO3P This compound is characterized by its unique structure, which includes a pyrrolo ring fused with an oxazaphosphinine ring

Preparation Methods

The synthesis of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide involves several steps. One common method includes the reaction of a pyrrole derivative with a phosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide can be compared with other similar compounds, such as:

    1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphorine: This compound has a similar structure but lacks the oxide group.

    1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine: This compound is similar but has different substituents on the pyrrolo ring. The uniqueness of this compound lies in its specific structure and the presence of the oxide group, which can influence its reactivity and biological activity.

Properties

CAS No.

66261-93-6

Molecular Formula

C9H12NO3P

Molecular Weight

213.17 g/mol

IUPAC Name

1-methoxy-3,4-dimethylpyrrolo[1,2-c][1,3,2]oxazaphosphinine 1-oxide

InChI

InChI=1S/C9H12NO3P/c1-7-8(2)13-14(11,12-3)10-6-4-5-9(7)10/h4-6H,1-3H3

InChI Key

JJSRSAWPRLKWJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OP(=O)(N2C1=CC=C2)OC)C

Origin of Product

United States

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